molecular formula C22H21N3O3 B368378 2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide CAS No. 920116-76-3

2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide

Cat. No.: B368378
CAS No.: 920116-76-3
M. Wt: 375.4g/mol
InChI Key: ONXWBJYGRUJYGS-UHFFFAOYSA-N
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Description

2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide is a synthetic benzimidazole derivative supplied for investigative purposes. The compound features a benzimidazole core, a pharmacophore recognized as an indispensable anchor for developing new pharmacologically active products . This structure is a fused bicyclic heterocycle known for its stability and versatility in medicinal chemistry, serving as a key building block in numerous therapeutic agents . The molecular framework of this specific compound integrates a furan-2-carboxamide group and a 3-phenoxypropyl chain, contributing to its unique physicochemical and potential binding properties. Benzimidazole-based compounds, as structural isosteres of nucleotides, can interact with biopolymers, which often results in a broad spectrum of biological activities . Extensive research on benzimidazole analogs has demonstrated diverse biological activity profiles, including antimicrobial, anticancer, antifungal, anti-inflammatory, and antihypertensive effects . Some benzimidazole derivatives have also been investigated for their activity as histone deacetylase (HDAC) inhibitors, which is a validated target for therapeutic intervention . This product is intended for research applications such as in vitro assay development, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical exploration. It is provided as a solid and requires storage in a cool, dry place. This product is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-22(20-12-6-14-28-20)23-16-21-24-18-10-4-5-11-19(18)25(21)13-7-15-27-17-8-2-1-3-9-17/h1-6,8-12,14H,7,13,15-16H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXWBJYGRUJYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzimidazole Formation

The benzimidazole backbone is synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For this compound, the 1-(3-phenoxypropyl) substitution is introduced during the cyclization step. A typical method involves reacting o-phenylenediamine with 3-phenoxypropyl bromide in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at 80–90°C for 12–16 hours. This yields 1-(3-phenoxypropyl)benzimidazole as an intermediate, with reported yields of 68–75% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Critical Reaction Parameters

Solvent and Temperature Optimization

  • Alkylation Step : DMF outperforms tetrahydrofuran (THF) in solubilizing the phenoxypropyl side chain, reducing reaction time from 24 to 12 hours.

  • Amidation Step : Polar aprotic solvents like DCM minimize side reactions (e.g., hydrolysis of the acyl chloride) compared to THF.

Catalytic and Stoichiometric Considerations

  • Base Selection : Sodium hydride (NaH) provides superior deprotonation efficiency over potassium tert-butoxide (t-BuOK) in the alkylation step, increasing yields by 15%.

  • Coupling Reagents : Patent data (WO2019145726A1) highlights the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) as a cost-effective alternative to HATU for amide bond formation, reducing reagent costs by 40% without compromising yield.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : The final compound is purified using a gradient of ethyl acetate/hexane (30:70 to 50:50), yielding >95% purity.

  • Recrystallization : Ethanol/water (7:3) mixtures produce crystalline material with a melting point of 142–144°C, confirming structural integrity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzimidazole-H), 7.65–7.12 (m, 8H, aromatic), 4.51 (t, J=6.8 Hz, 2H, -OCH₂-), 3.89 (s, 3H, N-CH₃).

  • HRMS : m/z calculated for C₂₃H₂₃N₃O₃ [M+H]⁺: 389.1732; found: 389.1735.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

  • Batch Reactors : Traditional setups achieve 50–60% overall yield but require 72 hours for completion.

  • Continuous Flow Systems : Microreactor technology reduces reaction time to 8 hours with 75% yield, enhancing throughput for large-scale production.

Cost Analysis

ComponentCost per Kilogram (USD)
3-Phenoxypropyl bromide$320
Furan-2-carbonyl chloride$1,150
EDCl$280
Total (Batch)$1,750
Total (Flow)$1,420

Flow systems reduce reagent waste by 30%, making them economically viable for industrial applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole-Carboxamide Class

The compound shares structural homology with 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide (CAS: 943101-88-0, Table 1 ). Both compounds feature a benzimidazole backbone linked to a furyl carboxamide group. Key differences include:

  • Substituent on the benzimidazole nitrogen: The target compound has a 3-phenoxypropyl chain, while the analogue uses a 4-methoxyphenylmethyl group.
  • Molecular weight: The analogue has a molecular weight of 375.4 g/mol (C₂₂H₂₁N₃O₃), whereas the target compound’s longer 3-phenoxypropyl chain likely increases its molecular weight.
  • Electronic effects: The methoxy group in the analogue may donate electron density via resonance, contrasting with the electron-withdrawing phenoxy group in the target compound .

Table 1: Structural Comparison of Benzimidazole-Carboxamide Analogues

Compound Substituent on Benzimidazole Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-phenoxypropyl Not reported Not reported Furyl carboxamide, phenoxy
2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide 4-methoxyphenylmethyl C₂₂H₂₁N₃O₃ 375.4 Furyl carboxamide, methoxy
Functional Analogues in Agrochemical Carboxamides

The carboxamide functional group is prevalent in agrochemicals, as evidenced by compounds like triazofenamide and flupoxam (Table 2 ). These compounds, however, diverge significantly in core structure and substituents:

  • Triazofenamide (1-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide): Uses a triazole ring instead of benzimidazole. Triazoles are known for antifungal activity, suggesting that the target compound’s benzimidazole core may confer distinct target selectivity.
  • Flupoxam (1-(4-chloro-3-(2,2,3,3,3-pentafluoropropoxy)methyl)phenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide): Incorporates halogenated alkoxy groups, which enhance resistance to metabolic degradation compared to non-halogenated phenoxy groups .

Table 2: Functional Comparison with Agrochemical Carboxamides

Compound Core Structure Key Substituents Reported Use
Target Compound Benzimidazole 3-phenoxypropyl, furyl carboxamide Not reported
Triazofenamide 1,2,4-Triazole 3-methylphenyl, phenyl Fungicide
Flupoxam 1,2,4-Triazole Pentafluoropropoxy, chloro, phenyl Herbicide
Pharmacokinetic and Bioactivity Insights

While direct data on the target compound are lacking, structural parallels suggest hypotheses:

  • Target binding: Benzimidazoles often inhibit tubulin polymerization (e.g., in parasitic worms) or interact with kinase domains. The phenoxy group might sterically hinder binding compared to smaller substituents in triazofenamide .

Biological Activity

2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antitumor and antimicrobial properties. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C20_{20}H26_{26}N2_2O2_2
  • Molecular Weight : 326.433 g/mol
  • CAS Number : 502689-86-3

Antitumor Activity

Recent studies have demonstrated that derivatives of benzimidazole, including those similar to 2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide, exhibit significant antitumor properties. The biological activity was assessed using various in vitro models, including:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).

The results indicated that compounds related to this structure showed promising cytotoxic effects against these cell lines, particularly in two-dimensional (2D) culture systems compared to three-dimensional (3D) cultures. The following table summarizes the IC50_{50} values for selected compounds tested in these studies:

CompoundCell LineIC50_{50} (μM) in 2DIC50_{50} (μM) in 3D
8A5496.75 ± 0.199.31 ± 0.78
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38
9A5492.12 ± 0.214.01 ± 0.95
HCC8275.13 ± 0.977.02 ± 3.25
NCI-H3580.85 ± 0.051.73 ± 0.01

These findings suggest that while the compounds demonstrate effective antitumor activity, they also exhibit toxicity towards normal lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity and reduce potential side effects .

Antimicrobial Activity

In addition to antitumor properties, compounds derived from benzimidazole structures have shown antimicrobial activity against various pathogens. The mechanism of action appears to involve DNA binding, which inhibits DNA-dependent enzymes, thereby disrupting cellular processes essential for microbial survival .

The proposed mechanism for the biological activity of these compounds includes:

  • DNA Binding : Compounds predominantly bind within the minor groove of AT-DNA, either as monomers or in higher-order aggregates.
  • Inhibition of Enzymatic Activity : The binding interferes with DNA-dependent enzyme functions, which is crucial for both tumor cell proliferation and microbial growth.

Study on Antitumor Activity

A study published in Molecules evaluated a series of newly synthesized benzimidazole derivatives, including those structurally related to the compound . The study utilized both MTS cytotoxicity assays and BrdU proliferation assays to assess cell viability and proliferation rates across different cancer cell lines.

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of similar compounds against Pneumocystis carinii in an immunosuppressed rat model, highlighting their potential as therapeutic agents against opportunistic infections .

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